molecular formula C₁₂H₁₉N₃O₅ B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No. B1140014
CAS RN: 13964-23-3
M. Wt: 285.3
InChI Key:
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Description

The compound of interest belongs to a class of organic compounds known for their complex structures and potential in various chemical reactions. Such compounds often involve azido groups, dioxolane units, and tetrahydrofuro dioxole moieties, which can play significant roles in synthetic chemistry due to their reactivity and structural properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one mentioned typically involves multistep reactions, starting from simpler precursors. For instance, derivatives of α,α,α′,α′-Tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols can be converted into various functional groups through reactions with phosphites, phosphonites, and azides, showcasing the versatility of dioxolane derivatives in synthesis (Seebach et al., 1993).

Scientific Research Applications

  • Synthesis of Schiff Bases

    • Field : Organic Chemistry
    • Application Summary : Azido compounds are used in the synthesis of Schiff bases, which are versatile organic synthetic intermediates .
    • Method of Application : The novel Schiff bases are prepared by reacting 6-azido-5-formyl-2-pyridone with a series of aromatic amines .
    • Results : The reaction of 6-azidopyridone with aromatic amines at different temperatures synthesizes some novel Schiff bases with expected significant biological activity .
  • Reactivity Studies

    • Field : Organic Chemistry
    • Application Summary : The reactivity of azido compounds is studied in relation to the β-substituent with respect to the azido group .
    • Method of Application : The acyclic derivative of methyl (2E,4S,5S)-6-azido-5-hydroxy-2-methyl-4-(pent-3-yloxy) hex-2-enoate undergoes unusual decomposition at 20°C .
    • Results : The decomposition results in the formation of exo-methylidenepyrrolidine .
  • Synthesis of Various Heterocycles

    • Field : Organic Chemistry
    • Application Summary : Organic azides are used in the synthesis of various heterocyclic systems .
    • Method of Application : Organic azides undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
    • Results : The review article provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .
  • Preparation of Azides from Primary Amines

    • Field : Organic Chemistry
    • Application Summary : Azido compounds are used as efficient diazo transfer reagents for the preparation of azides from primary amines .
    • Method of Application : An alternative to tosyl azide with an easier-to-separate water soluble by-product .
    • Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .
  • Synthesis of α-Diazo Ketones

    • Field : Organic Chemistry
    • Application Summary : Azido compounds are used in the synthesis of α-diazo ketones .
    • Method of Application : 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is used as a diazo-transfer reagent. Diazo-transfer reactions based on ADT give diazo compounds in excellent yields within several minutes at room temperature .
    • Results : ADT is very stable upon >1 year storage under air at room temperature .
  • Azidation of Alcohols

    • Field : Organic Chemistry
    • Application Summary : Azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .
    • Method of Application : The organic azides were easily isolated because the byproducts are highly soluble in water .
    • Results : This method provides a more efficient and cleaner way to prepare azides from alcohols .
  • Preparation of Organic Azides from Primary Amines

    • Field : Organic Chemistry
    • Application Summary : Organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline .
    • Method of Application : The choice of base was important in the diazo-transfer reaction. In general, 4-(N,N-dimethyl)aminopyridine (DMAP) was efficient, but a stronger base such as alkylamine or DBU was more appropriate for the reaction of nucleophilic primary amines .
    • Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .

properties

IUPAC Name

6-azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCUNUCGITLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

CAS RN

13964-23-3
Record name 13964-23-3
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